4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid
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Overview
Description
4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 3-t-Butylsulfonyl chloride with aniline to form 3-t-Butylsulfamoylaniline.
Coupling with Hydroxybenzoic Acid: The 3-t-Butylsulfamoylaniline is then coupled with 2-hydroxybenzoic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-(3-t-Butylsulfamoylphenyl)-2-carboxybenzoic acid.
Reduction: Formation of 4-(3-t-Butylaminophenyl)-2-hydroxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing inhibitors of enzymes such as carbonic anhydrase or proteases.
Material Science: The compound can be incorporated into polymers to enhance their thermal stability and mechanical properties.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.
Industrial Applications: Potential use in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid depends on its application:
Enzyme Inhibition: The sulfonamide group can mimic the transition state of enzyme substrates, thereby inhibiting enzyme activity.
Polymer Enhancement: The compound can interact with polymer chains, improving their properties through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hydroxy group.
4-(3-t-Butylsulfamoylphenyl)-2-aminobenzoic acid: Similar structure but with an amino group instead of a hydroxy group.
Uniqueness
4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid is unique due to the presence of both a sulfonamide group and a hydroxybenzoic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions, making it versatile for various applications.
Properties
IUPAC Name |
4-[3-(tert-butylsulfamoyl)phenyl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-17(2,3)18-24(22,23)13-6-4-5-11(9-13)12-7-8-14(16(20)21)15(19)10-12/h4-10,18-19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNUIWCOFZBEAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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